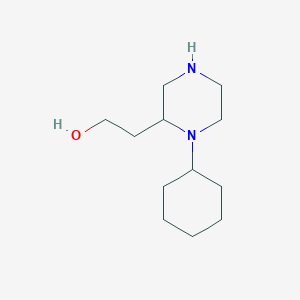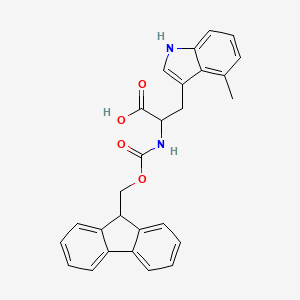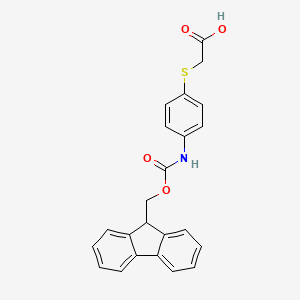
2-(1-Cyclohexyl-2-piperazinyl)ethanol
Descripción general
Descripción
“2-(1-Cyclohexyl-2-piperazinyl)ethanol” is a chemical compound with the CAS Number: 1211505-12-2. It has a molecular weight of 212.34 . The IUPAC name for this compound is 2-(1-cyclohexyl-2-piperazinyl)ethanol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(1-Cyclohexyl-2-piperazinyl)ethanol”, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular formula of “2-(1-Cyclohexyl-2-piperazinyl)ethanol” is C12H24N2O . The InChI code for this compound is 1S/C12H24N2O/c15-9-6-12-10-13-7-8-14 (12)11-4-2-1-3-5-11/h11-13,15H,1-10H2 .Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
- Theoretical Investigation of Molecular Structure : A study by Mekala, Mathammal, and Sangeetha (2015) used density functional theory (DFT) to investigate the molecular structure and vibrational wavenumbers of 2-(1-piperazinyl)ethanol. They also analyzed its natural bond orbital (NBO), electronic properties, and nuclear magnetic resonance (NMR) chemical shifts (Mekala, Mathammal, & Sangeetha, 2015).
Coordination Chemistry and Structural Study
- Study on Cadmium Salt Formation : Hakimi et al. (2013) discussed the formation of a new cadmium salt from the reaction of cadmium iodide with 2-(piperazin-1-yl)ethanol and cyclohexene oxide. The study included elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2013).
Spectral Characterization in Synthesis
- Dual Labelling of Lobuprofen : Santamaria et al. (1988) performed dual labelling of Lobuprofen using a derivative of 2-(1-piperazinyl)ethanol. This study involved synthesis, purification, and analytical techniques like UV spectrophotometry and HPLC (Santamaria et al., 1988).
Kinetic Complexation Study
- Kinetic Analysis of Ligand Complexation : Vosough et al. (2008) investigated the multivariate kinetic complexation of a ligand synthesized from 2-(1-piperazinyl)ethanol and its interaction with Cu(2+) in an ethanol-water solution. The study included UV-vis spectroscopy and numerical analysis (Vosough et al., 2008).
Development of Novel Organic Ligands
- Synthesis of Multidentate Bifunctional Organic Ligand : Cheadle et al. (2013) synthesized a new multidentate bifunctional organic ligand using piperazine and characterized it using various spectroscopic methods. They explored its potential as a building block in coordination and supramolecular chemistry (Cheadle et al., 2013).
High-Pressure Co-Crystallization
- Co-Crystallization Study under High Pressure : Oswald and Pulham (2008) studied the crystallization of paracetamol and piperazine from ethanol under high pressure. Their research offered insights into the structural changes and hydrogen bonding arrangements under different conditions (Oswald & Pulham, 2008).
Synthesis and Structural Studies
- Synthesis of Piperazine Derivatives : Research by various authors includes the synthesis of derivatives involving 2-(1-piperazinyl)ethanol and their structural characterization. These studies explore the potential applications of these derivatives in various fields such as pharmacology, coordination chemistry, and spectroscopy. Examples include the works of Rajkumar, Kamaraj, Krishnasamy (2014), Akopyan, Papoyan, Gevorgyan, Panosyan (2013), Andreotti, Gushikem (1991), and others (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Akopyan et al., 2013); (Andreotti & Gushikem, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-cyclohexylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-9-6-12-10-13-7-8-14(12)11-4-2-1-3-5-11/h11-13,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGXHRWDZAWKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexyl-2-piperazinyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)








